Futoquinol
Futoquinol
Futoquinol is a monoterpenoid.
Brand Name:
Vulcanchem
CAS No.:
28178-92-9
VCID:
VC20845789
InChI:
InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+
SMILES:
CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Molecular Formula:
C21H22O5
Molecular Weight:
354.4 g/mol
Futoquinol
CAS No.: 28178-92-9
Cat. No.: VC20845789
Molecular Formula: C21H22O5
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Futoquinol is a monoterpenoid. |
|---|---|
| CAS No. | 28178-92-9 |
| Molecular Formula | C21H22O5 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
| Standard InChI | InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+ |
| Standard InChI Key | AOZTYYBGNNXAOI-NTEUORMPSA-N |
| Isomeric SMILES | C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC |
| SMILES | CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC |
| Canonical SMILES | CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC |
| Appearance | Oil |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator